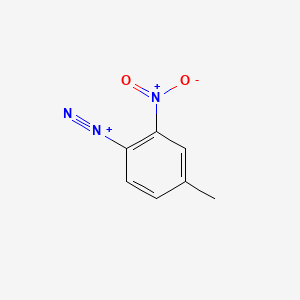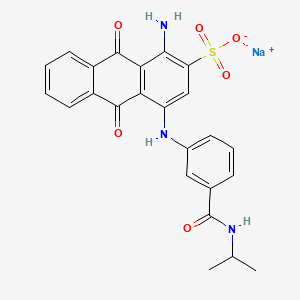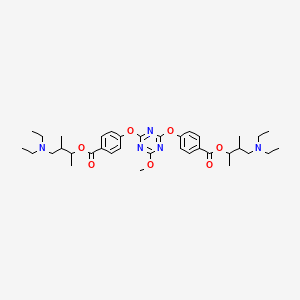
Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester is a complex organic compound with the molecular formula C30H39N5O7 and a molecular weight of 581.66 g/mol . This compound is part of the heterocyclic organic compounds category and is known for its unique structure that includes a triazine ring and benzoic acid esters .
準備方法
The synthesis of Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester involves multiple steps, starting from 1,3,5-triazine derivatives. The synthetic routes typically include alkylation or amidation reactions . For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine can be used as a starting material, which undergoes substitution reactions to introduce the desired functional groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include alkyl halides and amines, which react under basic conditions to replace specific functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: This reaction involves breaking down the ester bonds in the presence of water and an acid or base catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester bonds would yield the corresponding carboxylic acids and alcohols .
科学的研究の応用
Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other triazine derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the development of flame-retardant materials and other specialized polymers.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and benzoic acid esters can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways . The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar compounds to Benzoic acid, 4,4’-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(3-(diethylamino)-1,2-dimethylpropyl) ester include other triazine derivatives and benzoic acid esters . These compounds share structural similarities but may differ in their functional groups and specific applications. For example:
Diethyl 4,4’-[(6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoate: Similar structure but different ester groups.
2-Diethylaminoethyl 4-[[4-[4-(2-diethylaminoethyloxycarbonyl)phenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate: Another triazine derivative with different substituents.
特性
CAS番号 |
85826-22-8 |
|---|---|
分子式 |
C36H51N5O7 |
分子量 |
665.8 g/mol |
IUPAC名 |
[4-(diethylamino)-3-methylbutan-2-yl] 4-[[4-[4-[4-(diethylamino)-3-methylbutan-2-yl]oxycarbonylphenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C36H51N5O7/c1-10-40(11-2)22-24(5)26(7)45-32(42)28-14-18-30(19-15-28)47-35-37-34(44-9)38-36(39-35)48-31-20-16-29(17-21-31)33(43)46-27(8)25(6)23-41(12-3)13-4/h14-21,24-27H,10-13,22-23H2,1-9H3 |
InChIキー |
SYRSXPRQMXPVNW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC)OC3=CC=C(C=C3)C(=O)OC(C)C(C)CN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
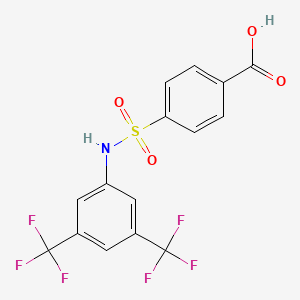
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
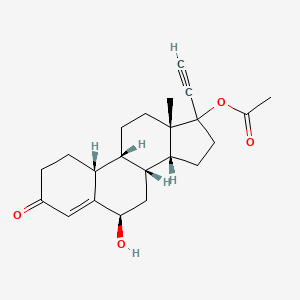
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)

![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
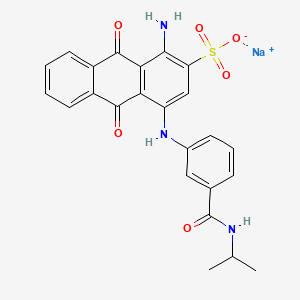
![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)

